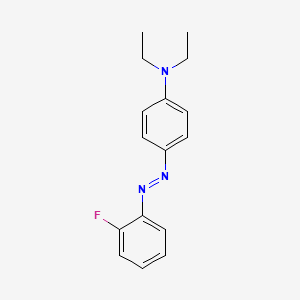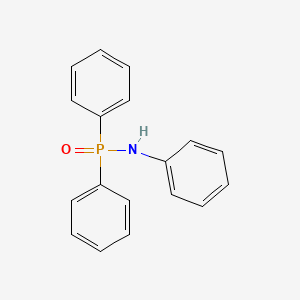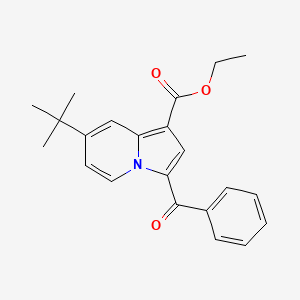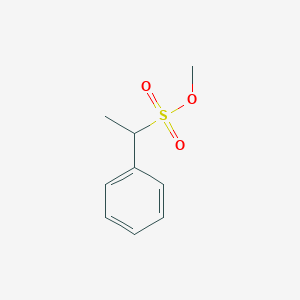
1-Dodecanamine, N,N-didodecyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanamine, N,N-didodecyl-, hydrochloride is a quaternary ammonium compound with the molecular formula C36H75N·HCl. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to form micelles and is often utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N,N-didodecyl-, hydrochloride can be synthesized through the reaction of dodecylamine with dodecyl chloride in the presence of a base, followed by quaternization with hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where dodecylamine and dodecyl chloride are mixed in stoichiometric amounts. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecanamine, N,N-didodecyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound back to its primary amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
1-Dodecanamine, N,N-didodecyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations and as a component in topical treatments.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mecanismo De Acción
The mechanism of action of 1-Dodecanamine, N,N-didodecyl-, hydrochloride primarily involves its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic substances. This property is exploited in various applications, such as drug delivery and emulsification. The molecular targets include lipid bilayers and hydrophobic surfaces, where the compound interacts through hydrophobic and electrostatic interactions.
Comparación Con Compuestos Similares
1-Dodecanamine, N,N-didodecyl-, hydrochloride can be compared with other quaternary ammonium compounds such as:
1-Dodecanamine, N,N-dimethyl-: This compound has similar surfactant properties but differs in its molecular structure and specific applications.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with similar uses but different molecular weight and structure.
Hexadecyltrimethylammonium bromide: A longer-chain quaternary ammonium compound with enhanced surfactant properties.
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
2486-89-7 |
|---|---|
Fórmula molecular |
C36H76ClN |
Peso molecular |
558.4 g/mol |
Nombre IUPAC |
N,N-didodecyldodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C36H75N.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h4-36H2,1-3H3;1H |
Clave InChI |
GPQCSCQDQNXQSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)

![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)
![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)








